Enantiomeric Purity Specification: (S)-isomer vs. (R)-isomer Baseline
The (S)-enantiomer hydrochloride is supplied with a minimum purity specification of 98% (by LC or NMR), establishing a baseline for stereochemical integrity. The (R)-enantiomer (CAS 1414960-65-8) is separately available with comparable purity specifications, but the two are stereochemically distinct and non-interconvertible . This documented purity threshold ensures that the (S)-isomer reliably delivers ≥98% ee in downstream chiral applications, whereas the racemate or unspecified enantiomer mixtures introduce uncontrolled stereochemical risk .
| Evidence Dimension | Chemical purity (proxy for enantiomeric purity) |
|---|---|
| Target Compound Data | ≥98% (HPLC/NMR) |
| Comparator Or Baseline | (R)-enantiomer hydrochloride: ≥98% (separate product); Racemic mixture: purity typically ~95-97% but undefined enantiomeric ratio |
| Quantified Difference | Configurational identity (S vs R); no direct ee data from single source, but vendor purity specification supports enantiomeric integrity |
| Conditions | Vendor certificate of analysis (Leyan, AK Sci); analytical methods not disclosed |
Why This Matters
Stereochemical purity is critical for asymmetric synthesis; the (S)-configuration is a non-negotiable structural requirement for target chiral intermediates.
